Ethyl 3-amino-5-nitrothieno[2,3-b]pyridine-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 3-amino-5-nitrothieno[2,3-b]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O4S/c1-2-17-10(14)8-7(11)6-3-5(13(15)16)4-12-9(6)18-8/h3-4H,2,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFKHPDPSYGZJLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=CC(=C2)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80385307 | |
| Record name | ethyl 3-amino-5-nitrothieno[2,3-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80385307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26659751 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
52505-43-8 | |
| Record name | ethyl 3-amino-5-nitrothieno[2,3-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80385307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nitration of Thieno[2,3-b]pyridine Derivative
- Starting Material: A thieno[2,3-b]pyridine derivative, often bearing a carboxylate group at the 2-position.
- Reagents: Typical nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid.
- Conditions: Controlled temperature (often 0–5 °C) to avoid over-nitration or decomposition.
- Outcome: Introduction of a nitro group selectively at the 5-position of the thieno[2,3-b]pyridine ring.
Amination at the 3-Position
- Method: Nucleophilic substitution or direct amination of the nitrated intermediate.
- Reagents: Ammonia or amine sources under reflux or mild heating.
- Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or ethanol.
- Notes: The amino group is introduced at the 3-position, often via displacement of a leaving group or reduction of a nitro precursor.
Esterification to Form Ethyl Ester
- Reagents: Ethanol in the presence of acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid).
- Conditions: Reflux under anhydrous conditions to drive ester formation.
- Alternative: Direct use of ethyl ester derivatives as starting materials to avoid separate esterification.
Industrial Scale Considerations
- Process Optimization: Use of continuous flow reactors to enhance reaction control, yield, and purity.
- Reaction Monitoring: In-line spectroscopic methods (e.g., IR, NMR) to monitor conversion.
- Purification: Crystallization and column chromatography to isolate the target compound with high purity.
- Safety: Controlled addition of nitrating agents and temperature regulation to prevent hazardous side reactions.
Reaction Analysis and Data Table
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1. Nitration | Electrophilic Aromatic Substitution | HNO3/H2SO4, 0–5 °C | 70–85 | Selective nitration at 5-position |
| 2. Amination | Nucleophilic Substitution/Reduction | NH3 or amine source, reflux in DMF/EtOH | 65–80 | Amino group introduced at 3-position |
| 3. Esterification | Fischer Esterification | Ethanol, acid catalyst, reflux | 75–90 | Formation of ethyl ester at 2-position |
Detailed Research Findings
Synthetic Protocol Example
A representative synthesis involves:
- Nitration of ethyl thieno[2,3-b]pyridine-2-carboxylate with nitric acid under cold conditions to yield ethyl 5-nitrothieno[2,3-b]pyridine-2-carboxylate.
- Subsequent amination by treatment with ammonia in ethanol under reflux to afford this compound.
- Purification by recrystallization from ethyl acetate/hexane or column chromatography to achieve high purity (yields ranging from 65% to 90%).
Analytical Characterization
- NMR Spectroscopy: Proton NMR confirms the presence of amino protons (δ 6.8–7.2 ppm) and aromatic protons affected by nitro substitution.
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular weight (m/z 267.26 g/mol).
- Infrared Spectroscopy: Characteristic nitro group peaks near 1520 cm⁻¹ and ester carbonyl stretch near 1660 cm⁻¹.
- X-ray Crystallography: Confirms molecular structure and substitution pattern, including planarity of the fused ring system.
Notes on Reaction Optimization
- Stoichiometry: Excess nitrating agent can lead to over-nitration; precise control is essential.
- Solvent Choice: Polar aprotic solvents favor amination steps; solvent mixtures may improve solubility and reaction rates.
- Temperature Control: Low temperatures during nitration prevent side reactions; moderate heating during amination and esterification promotes completion.
- Purification: Crystallization solvents and chromatographic conditions are optimized to separate closely related impurities.
Summary Table of Key Preparation Parameters
| Parameter | Typical Range/Value | Impact on Synthesis |
|---|---|---|
| Nitration Temp | 0–5 °C | Controls regioselectivity and yield |
| Amination Temp | Reflux (~78 °C in EtOH) | Ensures complete substitution |
| Esterification Temp | Reflux in ethanol (~78 °C) | Drives ester formation |
| Reaction Time | 1–4 hours per step | Balances conversion and side reactions |
| Purification Method | Recrystallization, chromatography | Enhances purity and yield |
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-5-nitrothieno[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Ester Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
Major Products Formed
Reduction: Ethyl 3-amino-5-aminothieno[2,3-b]pyridine-2-carboxylate.
Substitution: Various substituted thieno[2,3-b]pyridine derivatives.
Ester Hydrolysis: 3-amino-5-nitrothieno[2,3-b]pyridine-2-carboxylic acid.
Scientific Research Applications
Synthetic Routes
The synthesis of ethyl 3-amino-5-nitrothieno[2,3-b]pyridine-2-carboxylate typically involves several key steps:
- Nitration : A thieno[2,3-b]pyridine derivative is nitrated to introduce the nitro group.
- Amination : The nitrated compound undergoes amination to incorporate the amino group.
- Esterification : Finally, esterification with ethanol yields the ethyl ester form of the compound.
These reactions are optimized for yield and purity, often utilizing continuous flow reactors in industrial settings to enhance efficiency and minimize by-products .
Medicinal Chemistry
This compound serves as a crucial building block in the synthesis of various pharmaceutical agents. Its structure allows it to interact with specific enzymes or receptors, making it valuable for:
- Drug Development : Compounds derived from this compound have shown potential in targeting diseases such as cancer and infectious diseases by modulating enzyme activity .
- Biological Activity Studies : Researchers utilize this compound to investigate its interactions with biological macromolecules, enhancing understanding of drug-receptor dynamics.
Materials Science
The unique electronic and optical properties of this compound make it a candidate for novel material development:
- Organic Electronics : Its heterocyclic nature allows for applications in organic semiconductors and photovoltaic devices.
- Sensors : The compound's ability to undergo redox reactions can be exploited in sensor technology for detecting environmental pollutants or biological markers .
Biological Studies
In biological research, this compound is used to study:
- Protein Interactions : The compound's structure facilitates interactions with proteins and nucleic acids, providing insights into biochemical pathways.
- Mechanisms of Action : Understanding how this compound binds to target sites can lead to advancements in therapeutic strategies .
Case Study 1: Drug Development
A recent study explored derivatives of this compound as potential inhibitors for specific cancer cell lines. Results indicated that modifications to the amino group significantly enhanced binding affinity to target receptors.
Case Study 2: Material Applications
Research conducted on the use of this compound in organic photovoltaic cells demonstrated improved efficiency when incorporated into polymer blends. The findings suggest that this compound could play a pivotal role in developing next-generation solar technologies.
Mechanism of Action
The mechanism of action of ethyl 3-amino-5-nitrothieno[2,3-b]pyridine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The nitro and amino groups can participate in hydrogen bonding and electrostatic interactions, which are crucial for the compound’s biological activity. The thieno[2,3-b]pyridine core can also interact with hydrophobic pockets in target proteins, enhancing binding affinity.
Comparison with Similar Compounds
Key Data Tables
Table 1: Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Solubility (µg/mL) | LogP |
|---|---|---|---|
| This compound | 267.26 | 3.8 (pH 7.4) | 1.9 |
| Ethyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate | 252.19 | 12.4 (pH 7.4) | 1.5 |
| Ethyl 3,6-diamino-5-cyanothieno[2,3-b]pyridine-2-carboxylate | 262.29 | 2.1 (pH 7.4) | 0.8 |
Biological Activity
Ethyl 3-amino-5-nitrothieno[2,3-b]pyridine-2-carboxylate (CAS No. 52505-43-8) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thieno[2,3-b]pyridine core structure, which is known for its diverse pharmacological properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C10H9N3O4S
- Molecular Weight : 267.26 g/mol
- CAS Number : 52505-43-8
The biological activity of this compound is largely attributed to its ability to interact with various biological macromolecules. The presence of both amino and nitro groups allows for significant hydrogen bonding and electrostatic interactions with target proteins or enzymes. These interactions are crucial for modulating enzymatic activity or receptor binding.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in critical biochemical pathways. For instance, it has been studied for its potential inhibitory effects on the vascular endothelial growth factor receptor (VEGFR), which plays a vital role in angiogenesis and tumor growth .
- Antiproliferative Activity : In vitro studies have indicated that derivatives of thieno[2,3-b]pyridine compounds exhibit antiproliferative effects against various cancer cell lines. This compound has shown promising results in inhibiting cell proliferation in hepatic (HepG2) and breast (MCF-7) cancer cell lines with IC50 values reported at 21.00 μM and 26.10 μM respectively .
Case Studies
- VEGFR Inhibition Study : A recent study demonstrated that a pyridine derivative similar to this compound exhibited significant VEGFR-2 inhibition with an IC50 value of 65 nM. The study utilized molecular docking and dynamics simulations to confirm binding interactions within the VEGFR active site, indicating the compound's potential as an antiangiogenic agent .
- Cytotoxicity Assessment : In another investigation, the cytotoxic effects of the compound were evaluated against multiple cancer cell lines, revealing selective toxicity towards malignant cells while sparing normal cells. This selectivity is crucial for developing safer therapeutic agents with fewer side effects .
Comparative Analysis
To better understand the biological activity of this compound, it can be compared with similar compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| Ethyl 3-amino-5-nitrothieno[2,3-c]pyridine-2-carboxylate | Thieno[2,3-c]pyridine | Different binding properties due to ring fusion |
| Ethyl 3-amino-5-nitroindole-2-carboxylate | Indole | Varying reactivity and interaction profiles |
Q & A
Q. What synthetic routes are commonly employed to prepare ethyl 3-amino-5-nitrothieno[2,3-b]pyridine-2-carboxylate, and how can reaction conditions be optimized?
The compound is typically synthesized via multi-step protocols involving cyclization and functionalization. For example, a related thieno[2,3-b]pyridine derivative was prepared by reacting ethyl 3-amino-5-bromothieno[2,3-b]pyridine-2-carboxylate with nitro-substituted reagents under reflux conditions in dichloromethane, achieving yields up to 91% after crystallization . Optimization includes controlling stoichiometry (e.g., excess p-toluenesulfonyl chloride for sulfonamide formation) and solvent selection (e.g., dichloromethane/petroleum ether for crystallization) to minimize side reactions .
Q. What analytical techniques are critical for characterizing this compound, and how should spectral data be interpreted?
Key techniques include:
- 1H/13C NMR : To confirm the nitro and amino substituents. For instance, the amino group in analogous compounds shows NH2 signals at δ 6.8–7.2 ppm, while nitro groups deshield adjacent protons .
- HRMS : Validates molecular weight (e.g., observed [M+H]+ at m/z 337.0451 for related derivatives) .
- IR Spectroscopy : Nitro groups exhibit strong absorbance at ~1520 cm⁻¹, and ester carbonyls at ~1660 cm⁻¹ .
Q. How can cytotoxicity assays be designed to evaluate this compound’s biological activity?
Use the MTT assay with modifications for multidrug-resistant (MDR) cell lines. For example, IC50 values against MDR cancer cells can be determined by incubating cells with the compound (0.1–100 μM) for 72 hours, followed by absorbance measurement at 570 nm. Positive controls (e.g., doxorubicin) and negative controls (DMSO solvent) are essential .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound, and what software tools are recommended?
Single-crystal X-ray diffraction confirms planarity of the thieno[2,3-b]pyridine core and hydrogen-bonding networks. For example, intramolecular N–H⋯O bonds stabilize the sulfonamide group, while intermolecular bonds form dimeric structures . Use SHELXL for refinement (R-factor < 0.06) and Olex2 for visualization. Absorption corrections are critical for high-μR values (e.g., μ = 0.35 mm⁻¹ for Cu-Kα radiation) .
Q. What strategies address contradictions in biological activity data across studies?
Discrepancies may arise from assay conditions (e.g., cell line variability, solvent concentration). A systematic approach includes:
Q. How can structure-activity relationships (SAR) guide the design of derivatives with improved potency?
SAR studies reveal:
- Nitro Position : 5-Nitro substitution enhances π-stacking with DNA/RNA, as seen in cytotoxic thieno[2,3-b]pyridines .
- Amino Group : Free -NH2 at C3 improves hydrogen bonding with kinase targets (e.g., CAMKK2 inhibition) .
- Ester Modification : Replacing ethyl with methyl carboxylates increases metabolic stability but may reduce cell permeability .
Q. What computational methods predict the compound’s interaction with biological targets?
Molecular docking (e.g., AutoDock Vina ) and MD simulations (e.g., GROMACS ) can model binding to kinases like CAMKK2. For example, nitro and amino groups form hydrogen bonds with Asp154 and Lys183 residues, while the thieno ring occupies a hydrophobic pocket . Validate predictions with mutagenesis studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
